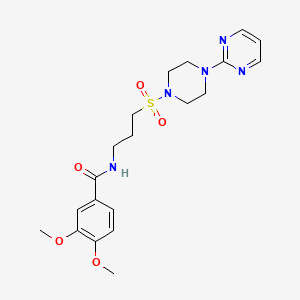
3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK2330672, and it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for future research.
Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds with the potential for therapeutic applications. For example, the synthesis of novel benzodifuranyl derivatives, including compounds with pyrimidin-2-yl and piperazin-1-yl groups, has been explored for their analgesic and anti-inflammatory activities, showing significant potential as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, other studies have focused on creating medicinally important sulfonamides and carboxamides with substituted benzophenone moieties for their antibacterial properties (Vinaya et al., 2008).
Antimicrobial Activity
The antimicrobial activity of compounds containing the piperazin-1-yl group has been a significant focus. Research has shown that these compounds exhibit potent inhibitory activity against various Gram-positive and Gram-negative bacteria, demonstrating their potential as effective antibacterial agents (Krishnamurthy et al., 2011).
Biochemical Impacts and Potential Insecticidal Agents
Compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and evaluated for their insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis. These studies have shown that certain derivatives exhibit potent toxic effects, indicating their potential use as insecticidal agents (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antiproliferative Activity
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines have demonstrated potential antiproliferative activity. Some compounds in this series showed promising activity against various cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
properties
IUPAC Name |
3,4-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-29-17-6-5-16(15-18(17)30-2)19(26)21-9-4-14-31(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNMDXKGZAQIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)
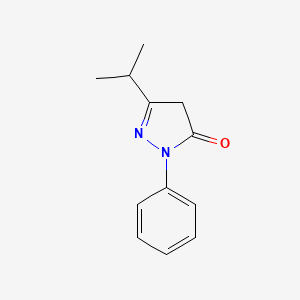
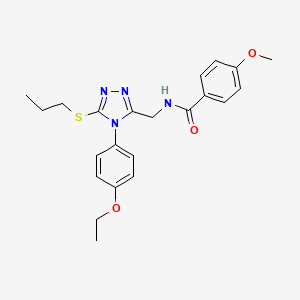

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)
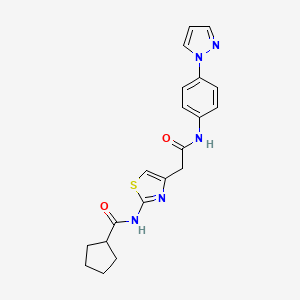

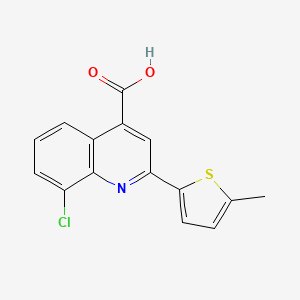
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)



